Imetelstat was developed by Geron Corporation and is classified as an oligonucleotide therapeutic. Its mechanism of action involves the inhibition of telomerase, an enzyme that is often upregulated in cancer cells, allowing them to maintain their telomeres and proliferate indefinitely. By targeting telomerase, imetelstat disrupts this process, leading to cellular senescence or apoptosis in susceptible cancer cells .
The synthesis of imetelstat employs a solid-phase phosphoramidite methodology. This process consists of several key steps:
This cycle is repeated multiple times (typically 12) to elongate the oligonucleotide chain before purification through high-performance liquid chromatography (HPLC) to obtain the final product .
Imetelstat has a unique molecular structure characterized by its thiophosphoramidate backbone, which enhances its stability and efficacy as a telomerase inhibitor. The compound consists of a sequence of nucleotides linked via phosphorothioate bonds, making it resistant to nucleolytic degradation. Additionally, imetelstat is covalently linked to a palmitoyl lipid moiety, which facilitates cellular uptake .
Imetelstat primarily functions through its interaction with telomerase, leading to several biochemical consequences:
Imetelstat exerts its effects primarily by inhibiting telomerase activity. The mechanism can be summarized as follows:
Research indicates that imetelstat also induces ferroptosis—a form of regulated cell death—especially in acute myeloid leukemia models .
Imetelstat exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent while minimizing off-target effects .
Imetelstat has been investigated primarily for its potential in treating various hematological malignancies:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4